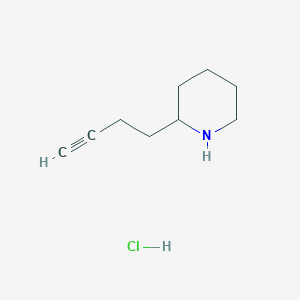
2-But-3-ynylpiperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for 2-But-3-ynylpiperidine;hydrochloride were not found, piperidine derivatives in general have been synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in a sp3-hybridized state . The compound also contains a but-3-ynyl group attached to the piperidine ring.Physical And Chemical Properties Analysis
The molecular weight of this compound is 173.68. Further physical and chemical properties specific to this compound were not found in the search results.科学的研究の応用
Synthesis and Characterization
2-But-3-ynylpiperidine hydrochloride plays a significant role in the synthesis and characterization of novel compounds. For example, its derivatives have been utilized in the synthesis of poly(β-amino esters) for degradable polymers, highlighting its utility in creating materials with potential biomedical applications (Lynn & Langer, 2000). Furthermore, the compound's framework is foundational in the development of non-imidazole histamine H(3)-receptor antagonists, indicating its importance in the design of new therapeutic agents (Meier et al., 2002).
Molecular Design and Drug Development
The structural flexibility and reactivity of 2-But-3-ynylpiperidine hydrochloride derivatives make them crucial in the molecular design and drug development process. This is evidenced by their incorporation into the synthesis of novel inhibitors for mammalian squalene epoxidase, showcasing the compound's application in targeting specific biochemical pathways for therapeutic intervention (Musso et al., 2003).
将来の方向性
Piperidine derivatives have been the subject of extensive research due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods for these compounds, exploring their potential therapeutic applications, and improving our understanding of their mechanisms of action .
作用機序
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
生化学分析
Biochemical Properties
The biochemical properties of 2-But-3-ynylpiperidine hydrochloride are not well-studied. It is known that piperidine, a major component of this compound, has significant therapeutic properties, including anticancer potential . Piperidine interacts with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Cellular Effects
The cellular effects of 2-But-3-ynylpiperidine hydrochloride are not well-documented. Piperidine, a major component of this compound, has been shown to have significant effects on various types of cells. For example, piperidine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Molecular Mechanism
The molecular mechanism of action of 2-But-3-ynylpiperidine hydrochloride is not well-understood. Piperidine, a major component of this compound, has been shown to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
特性
IUPAC Name |
2-but-3-ynylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h1,9-10H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGANZRJYLIFYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)
![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)
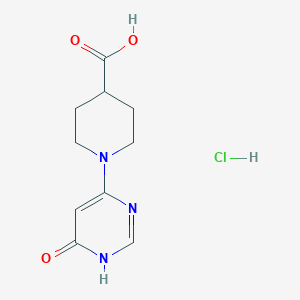
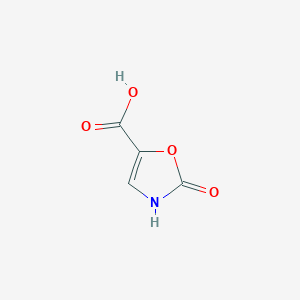
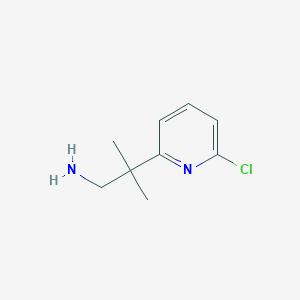

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)
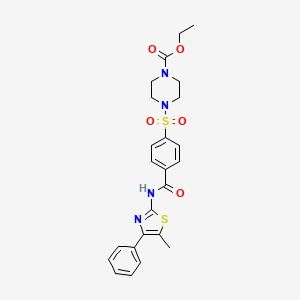
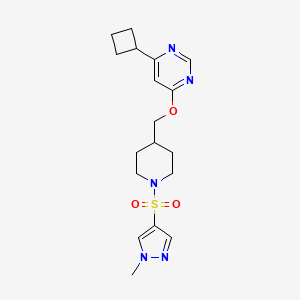
![[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2426053.png)
![4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2426054.png)